N-(2,6-dichlorophenyl)-3-[5-(furan-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanamide
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Overview
Description
N~1~-(2,6-DICHLOROPHENYL)-3-[5-(2-FURYL)-7-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPANAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of dichlorophenyl, furyl, and triazolopyrimidine groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N1-(2,6-DICHLOROPHENYL)-3-[5-(2-FURYL)-7-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPANAMIDE involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the furyl group: This step requires the use of furyl-containing reagents and catalysts to attach the furyl group to the triazolopyrimidine core.
Attachment of the dichlorophenyl group: This step involves the use of dichlorophenyl-containing reagents and specific reaction conditions to attach the dichlorophenyl group to the intermediate compound.
Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N~1~-(2,6-DICHLOROPHENYL)-3-[5-(2-FURYL)-7-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~1~-(2,6-DICHLOROPHENYL)-3-[5-(2-FURYL)-7-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPANAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N1-(2,6-DICHLOROPHENYL)-3-[5-(2-FURYL)-7-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N~1~-(2,6-DICHLOROPHENYL)-3-[5-(2-FURYL)-7-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPANAMIDE can be compared with similar compounds, such as:
N-(2,6-DICHLOROPHENYL)-2-(2,5-DIMETHYLPHENOXY)ACETAMIDE: This compound shares the dichlorophenyl group but differs in its overall structure and functional groups.
N-((E)-2-[5-(2,5-DICHLOROPHENYL)-2-FURYL]-1-{[(2-FURYLMETHYL)AMINO]CARBONYL}ETHENYL)-4-METHYLBENZAMIDE: This compound also contains the dichlorophenyl and furyl groups but has a different core structure.
Properties
Molecular Formula |
C19H12Cl2F3N5O2 |
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Molecular Weight |
470.2 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-3-[5-(furan-2-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanamide |
InChI |
InChI=1S/C19H12Cl2F3N5O2/c20-10-3-1-4-11(21)17(10)27-16(30)7-6-15-26-18-25-12(13-5-2-8-31-13)9-14(19(22,23)24)29(18)28-15/h1-5,8-9H,6-7H2,(H,27,30) |
InChI Key |
LLKHXVPEDFMLCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)CCC2=NN3C(=CC(=NC3=N2)C4=CC=CO4)C(F)(F)F)Cl |
Origin of Product |
United States |
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